4-(Phosphonomethyl)morpholine
Description
Morpholine (C₄H₉NO) is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. Its derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity, solubility, and metabolic stability. Below, we compare key morpholine derivatives based on substituent groups, synthesis routes, and biological relevance.
Properties
Molecular Formula |
C5H12NO4P |
|---|---|
Molecular Weight |
181.13 g/mol |
IUPAC Name |
morpholin-4-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H12NO4P/c7-11(8,9)5-6-1-3-10-4-2-6/h1-5H2,(H2,7,8,9) |
InChI Key |
TUGMVGKTLNQWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitro-Substituted Morpholine Derivatives
a. 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2)
- Structure : A morpholine ring attached to a 4-nitrophenyl group.
- Synthesis : Reacting morpholine with 4-nitrochlorobenzene in the presence of a base (e.g., K₂CO₃) .
- Applications : Intermediate in anticancer drug synthesis and kinase inhibitors .
- Key Property : The nitro group enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions.
b. 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)
- Structure : A nitrobenzyl group linked to morpholine.
- Applications : Key intermediate in anticancer agents (e.g., squaramides) .
- Crystallography : Exhibits distinct solid-state packing compared to sulfur-containing analogues due to hydrogen bonding .
Comparison Table :
Sulfur-Containing Analogues
a. 4-(4-Nitrophenyl)thiomorpholine
- Structure : Thiomorpholine (sulfur replaces oxygen in the ring) with a 4-nitrophenyl group.
- Synthesis : Nucleophilic substitution of 4-fluoronitrobenzene with thiomorpholine .
- Key Differences vs. Morpholine :
- Applications : Precursor in antidiabetic and antimigraine drugs .
b. 4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine
- Structure : Morpholine fused to a chlorophenyl-thiazole group.
- Applications : Antimicrobial and antifungal agents .
Comparison Table :
Sulfonyl and Sulfonamide Derivatives
a. 4-[(4-Methoxyphenyl)sulfonyl]morpholine
- Synthesis : Reaction of morpholine with aryl sulfonyl chlorides .
- Properties : Sulfonyl groups improve thermal stability and solubility in polar solvents.
- Applications : Antifungal and anti-inflammatory agents .
b. N-(4-Aminobenzenesulphonyl)morpholine Derivatives
- Modifications: Functionalized with amino acids or triazoles .
- Applications : Antibacterial and antifungal agents (e.g., sulfa drug analogues) .
Comparison Table :
Heteroaromatic-Fused Morpholines
a. 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Synthesis : Nucleophilic substitution of bromothiadiazole with morpholine .
- Applications : Fluorescent probes and kinase inhibitors.
b. 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
- Structure: Morpholine fused to a chlorothienopyrimidine.
- Applications : Antitumor agents (e.g., inhibitors of tyrosine kinases) .
Comparison Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
